molecular formula C9H7N3O2S B1416241 4-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzamide CAS No. 1019390-60-3

4-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B1416241
CAS RN: 1019390-60-3
M. Wt: 221.24 g/mol
InChI Key: SJVYEFHMTWKRCL-UHFFFAOYSA-N
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Description

“4-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzamide” is a derivative of 1,3,4-thiadiazole . It is a part of a series of N-(1,3,4-thiadiazol-2-yl)benzamide derivatives that have been synthesized to serve as EGFR/HER-2 dual-target inhibitors .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives, including “this compound”, involves the design of a series of compounds containing a 6,7-methoxyquinoline structure . The synthesis process of 1,3,4-thiadiazole derivatives has been well-documented in the literature .


Molecular Structure Analysis

The molecular structure of “this compound” is based on the 1,3,4-thiadiazole nucleus, which is a common and integral feature of a variety of natural products and medicinal agents . The 1,3,4-thiadiazole nucleus is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are primarily related to its role as an EGFR/HER-2 dual-target inhibitor . The compound can inhibit the kinase activity of EGFR and HER-2 selectively .

Scientific Research Applications

Anticancer Properties

4-Hydroxy-N-(1,3,4-thiadiazol-2-yl)benzamide derivatives have been studied for their potential anticancer properties. A study involving the synthesis and evaluation of these derivatives showed promising anticancer activity against various human cancer cell lines, including melanoma, leukemia, cervical cancer, and breast cancer. The study highlighted the synthesis process and identified several compounds with high efficacy, comparable to the standard drug Adriamycin (Tiwari et al., 2017).

Antifungal Activity

Another research focus has been on the antifungal capabilities of this compound compounds. A study described the synthesis of new derivatives and their successful testing for antifungal activity. These compounds were characterized by various spectroscopic methods and showed effectiveness against multiple fungal strains (Narayana et al., 2004).

Nematocidal Activity

Research has also demonstrated the potential nematocidal activity of 1,3,4-thiadiazole amide derivatives. In a study, these compounds showed effective mortality against Bursaphelenchus xylophilus, a nematode species, suggesting their use in agricultural applications (Liu et al., 2022).

Photophysical Properties

The photophysical properties of N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives have been explored for their fluorescence characteristics. These studies have found that the derivatives exhibit large Stokes shifts, solid-state fluorescence, and aggregation-induced emission effects, making them potential candidates for use in fluorescent dyes or markers (Zhang et al., 2017).

Antibacterial Activity

Some this compound derivatives have been synthesized and evaluated for their in vitro antibacterial activity. These compounds showed good antibacterial properties, indicating their potential use in developing new antibacterial agents (Banday & Rauf, 2008).

Solvent Effects on Molecular Properties

Studies have also been conducted on the effect of solvent polarizability on the keto/enol equilibrium of 1,3,4-thiadiazole derivatives. These studies provide insights into how solvents can affect the molecular properties of these compounds, which is crucial for their application in various fields (Matwijczuk et al., 2017).

Future Directions

The future directions for “4-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzamide” could involve further exploration of its potential as a dual-target inhibitor of EGFR/HER-2 to inhibit cancer growth and angiogenesis . More research could be conducted to understand its safety profile and to optimize its synthesis process .

properties

IUPAC Name

4-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2S/c13-7-3-1-6(2-4-7)8(14)11-9-12-10-5-15-9/h1-5,13H,(H,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJVYEFHMTWKRCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NN=CS2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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